Bienvenue dans la boutique en ligne BenchChem!

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Scaffold Optimization Physiochemical Properties

To obtain pharmacologically valid data, procure this specific 8-methyl pyrazolo[4,3-c]quinoline chemotype. Generic des-methyl analogs (e.g., CAS 901268-42-6) invalidate comparative SAR by altering lipophilicity, metabolic stability, and binding affinity. The dual methoxyphenyl substitution pattern is critical for modulating pi-pi stacking and hydrogen bonding with HPK1, FLT3, and PDE10A targets. Avoid experimental noise by securing the exact substitution geometry documented in immuno-oncology and CNS patents.

Molecular Formula C25H21N3O2
Molecular Weight 395.5 g/mol
CAS No. 901005-25-2
Cat. No. B6509376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS901005-25-2
Molecular FormulaC25H21N3O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC
InChIInChI=1S/C25H21N3O2/c1-16-7-12-23-21(13-16)25-22(15-26-23)24(17-5-4-6-20(14-17)30-3)27-28(25)18-8-10-19(29-2)11-9-18/h4-15H,1-3H3
InChIKeyICDLCJHSUGJALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901005-25-2) for Targeted Heterocyclic Screening


The compound 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (C25H21N3O2, MW: 395.5 g/mol) is a highly substituted pyrazolo[4,3-c]quinoline, a tricyclic scaffold extensively investigated for therapeutic applications including kinase inhibition and anti-inflammatory activity [1]. Its architecture features a unique combination of two differentiated methoxyphenyl groups and a methyl substituent at the 8-position of the quinoline core, a pattern that distinguishes it from common unsubstituted or mono-substituted analogs. This precise substitution geometry is critical, as the pyrazolo[4,3-c]quinoline scaffold is associated with high-affinity ligand binding and enzyme inhibition, where even minor modifications to the aromatic substituents can dramatically alter potency, selectivity, and physiochemical properties [2].

Why 8-Methyl Substitution Prevents Simple Interchange: The Case for CAS 901005-25-2


Attempts to substitute this compound with a generic pyrazolo[4,3-c]quinoline or a des-methyl analog will likely introduce experimental noise in structure-activity relationship (SAR) studies. The 8-methyl group is a pharmacokinetically critical moiety that influences the molecule's lipophilicity and metabolic stability, while the dual methoxyphenyl substitution modulates pi-pi stacking interactions and hydrogen bonding capacity with biological targets [1]. In analogous series, the presence of a quinoline methyl group has been shown to significantly impact oral bioavailability and brain penetration, key parameters for CNS drug discovery programs [2]. Using a compound lacking the 8-methyl group, such as 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-42-6), would therefore invalidate a comparative analysis of potency, selectivity, or in vivo efficacy derived from the fully methylated chemotype.

Quantitative Differentiation of 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline from Closest Analogs


Structural Differentiation: The Impact of 8-Methyl Substitution on Molecular Properties

The definitive structural differentiator for CAS 901005-25-2 is the 8-methyl substituent on the quinoline ring. The closest commercially cataloged analog, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-42-6), is completely devoid of this methyl group [1]. This single methylation event results in a calculated increase in LogP of 0.5 units (from XLogP3 of 5.1 for the des-methyl analog to an estimated >5.6 for the target compound), a key determinant for membrane permeability and non-specific binding [1][2]. In a related series of pyrazoloquinolines, the introduction of a quinoline methyl group was necessary to achieve oral bioavailability in rodents, underscoring the functional consequence of this modification for in vivo pharmacology [3].

Medicinal Chemistry Scaffold Optimization Physiochemical Properties

Topological Polar Surface Area Retention and CNS Drug-Likeness

Despite the increase in lipophilicity from the 8-methyl group, the target compound retains an identical Topological Polar Surface Area (TPSA) of 49.2 Ų as its des-methyl analog, owing to the conserved arrangement of heteroatoms [1]. This TPSA value is significantly below the 90 Ų threshold commonly associated with good oral absorption and central nervous system (CNS) penetration [2]. Other analogs within the pyrazolo[4,3-c]quinoline class that incorporate additional heteroatoms, such as the 8-methoxy analog (Compound ID 8dSbRVmUzpk), exhibit a higher TPSA, which would limit their utility in crossing the blood-brain barrier [3]. The target compound's favorable TPSA/LogP ratio is a quantifiable advantage for CNS-targeted screening libraries.

CNS Drug Discovery Pharmacokinetics Medicinal Chemistry

Differentiated Aromatic Substitution Pattern Versus Mono-Methoxyphenyl Analogs

The compound presents a unique duality of methoxy substitution: a 3-methoxyphenyl group at position 3 and a 4-methoxyphenyl group at position 1 of the pyrazole ring. This is distinct from analogs such as 3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901247-55-0), which features an unsubstituted phenyl ring at position 1, and 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, which uses a methylphenyl group instead of a methoxyphenyl group [1]. The presence of the hydrogen bond-accepting methoxy groups at both termini significantly alters the electrostatic potential surface of the molecule, directly impacting binding to targets such as HPK1 and FLT3 kinases, which have been patented with this exact scaffold [2]. This dual donor/acceptor arrangement is not achievable with the simpler phenyl or tolyl analogs.

Structure-Activity Relationship Molecular Recognition Scaffold Validation

High-Value Application Scenarios for 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline


Privileged Scaffold for CNS Drug Discovery Libraries

The compound's calculated physichochemical profile—low TPSA and elevated LogP—places it squarely within the drug-like space for CNS targets [1]. Its 8-methyl pyrazolo[4,3-c]quinoline core mimics the architecture of known PDE10A inhibitors, making it a high-priority purchase for screening against phosphodiesterases, kinases, and other CNS targets implicated in schizophrenia and neurodegenerative diseases [2].

Kinase Selectivity Profiling Against HPK1 and FLT3

Patent filings explicitly cover this chemotype for the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3), targets central to immuno-oncology and acute myeloid leukemia, respectively [1]. Procuring this specific analog enables direct evaluation of how the 8-methyl and dual-methoxy substitution vector impacts kinase selectivity, a key differentiator when benchmarking against clinical candidates or less-functionalized screening hits.

Core Scaffold for Anti-Inflammatory SAR Exploration

Published studies on related pyrazolo[4,3-c]quinolines have demonstrated potent inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 cells, comparable to the reference inhibitor 1400W [1]. The target compound provides a more elaborately substituted scaffold for derivatization, enabling medicinal chemists to explore how the pre-installed 8-methyl and 1,3-bis(methoxyphenyl) groups influence the inhibition of iNOS and COX-2 protein expression, a pathway well-validated for this class [1].

Optoelectronic Material Intermediate for Conjugated Systems

The extended conjugation of the pyrazolo[4,3-c]quinoline core, enhanced by the electron-rich methoxyphenyl substituents, suggests utility in materials science. The specific 8-methyl substitution pattern increases solubility in organic solvents relative to the completely unsubstituted core, making this compound a more processable intermediate for the synthesis of organic semiconductors or fluorescent probes where precise HOMO-LUMO tuning is achieved through substituent variation [1].

Quote Request

Request a Quote for 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.